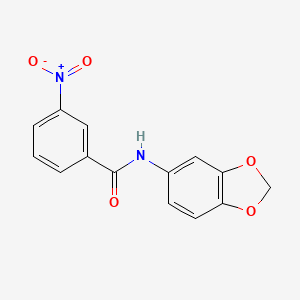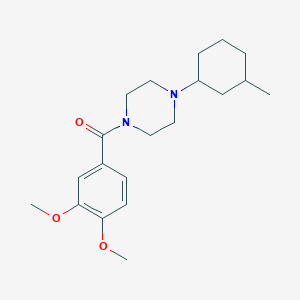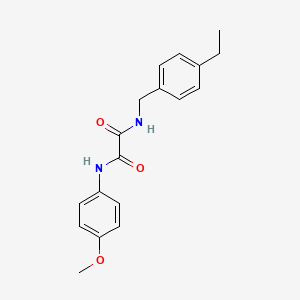![molecular formula C17H20BrNO B5147714 (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5147714.png)
(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. This compound is also known as BZA and has a molecular formula of C19H22BrNO.
Mechanism of Action
The mechanism of action of (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has biochemical and physiological effects on the body. It has been found to reduce inflammation and oxidative stress, which are associated with various diseases such as cancer, Alzheimer's, and Parkinson's. It has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
The advantages of using (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments include its potential applications in medicine and its anti-inflammatory, anti-tumor, and anti-cancer properties. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine. These include:
1. Further studies on its mechanism of action to fully understand its potential applications in medicine.
2. Studies on its potential side effects and toxicity.
3. Research on its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studies on its potential use in combination with other drugs for the treatment of cancer.
5. Research on its potential use in other inflammatory diseases such as arthritis.
Conclusion:
In conclusion, (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a chemical compound that has potential applications in scientific research, particularly in the field of medicine. Its anti-inflammatory, anti-tumor, and anti-cancer properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 3-bromobenzyl chloride with 2-(4-methoxyphenyl)-1-methylethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain the pure compound.
Scientific Research Applications
(3-bromobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has shown potential applications in scientific research, particularly in the field of medicine. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-13(10-14-6-8-17(20-2)9-7-14)19-12-15-4-3-5-16(18)11-15/h3-9,11,13,19H,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGAIGSKBSRAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-1,4'-bipiperidine-4-carboxamide](/img/structure/B5147631.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5147632.png)

![N~2~-(4-bromobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B5147653.png)
![N-(2-ethoxyphenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5147655.png)




![1-benzyl-N-[3-(4-fluorophenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5147701.png)

![3-(3',5'-dioxo-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-en-4'-yl)phenyl acetate](/img/structure/B5147707.png)
![methyl 5-chloro-2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5147726.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5147733.png)